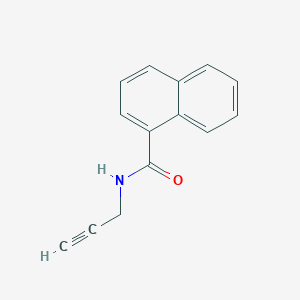

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide

Description

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is a naphthalene-1-carboxamide derivative featuring a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. This compound belongs to a broader class of N-substituted naphthalenecarboxamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antimycobacterial properties . The propargyl group introduces a terminal alkyne moiety, which may enhance reactivity or serve as a functional handle for further chemical modifications .

Properties

CAS No. |

136552-20-0 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-prop-2-ynylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |

InChI Key |

TVIWFFSQFQBIIJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Formation of Naphthalene-1-carbonyl Chloride

Naphthalene-1-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (40–60°C) for 4–6 hours. Excess SOCl₂ ensures complete conversion, with yields exceeding 90%.

Reaction Conditions:

-

Molar Ratio: 1:3 (naphthalene-1-carboxylic acid : SOCl₂)

-

Solvent: Anhydrous DCM

-

Temperature: 50°C, 5 hours

-

Workup: Removal of excess SOCl₂ via rotary evaporation

Coupling with Propargylamine

The freshly prepared naphthalene-1-carbonyl chloride is reacted with propargylamine in the presence of a base to neutralize HCl byproducts. Triethylamine (Et₃N) or pyridine are commonly employed, with DCM or acetonitrile as solvents.

| Parameter | Value |

|---|---|

| Propargylamine Equiv. | 1.2 |

| Base (Et₃N) Equiv. | 2.5 |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → Room Temperature (RT) |

| Reaction Time | 12 hours |

| Yield | 78–85% |

The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon. The terminal alkyne remains intact under these mild conditions, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) analysis showing a characteristic C≡C stretch at 2110 cm⁻¹.

Microwave-Assisted One-Pot Synthesis

Recent advancements have introduced microwave-assisted one-pot methodologies to streamline synthesis. This approach eliminates the need to isolate the reactive acyl chloride intermediate, reducing reaction times from hours to minutes.

Reaction Mechanism and Conditions

Naphthalene-1-carboxylic acid is combined with propargylamine in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU). Microwave irradiation at 100–120°C for 15–30 minutes facilitates direct amide bond formation.

Key Advantages:

-

Time Efficiency: 30 minutes vs. 12 hours in traditional methods

-

Yield Improvement: 82–88% isolated yield

-

Reduced Byproducts: Minimal dimerization of propargylamine

| Coupling Agent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| CDI | 110 | 20 | 85 |

| HBTU | 120 | 15 | 88 |

Alternative Catalytic Systems

Copper(I)-Catalyzed Coupling

Copper(I) iodide (CuI) in combination with N,N-diisopropylethylamine (DIPEA) has been explored to enhance reaction efficiency. This system leverages the alkyne’s affinity for copper, potentially accelerating the coupling process.

Experimental Setup:

-

Catalyst: CuI (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃, 10 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 76% (8 hours, RT)

While yields are marginally lower than traditional methods, this approach avoids harsh chlorination steps, making it suitable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) eluents. High-performance liquid chromatography (HPLC) with C₁₈ columns confirms purity >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 6H, naphthyl-H), 6.20 (br s, 1H, NH), 4.10 (dd, J = 2.4 Hz, 2H, CH₂), 2.25 (t, J = 2.4 Hz, 1H, ≡CH).

-

¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 134.2–126.3 (naphthyl-C), 80.1 (≡C-), 73.5 (≡CH), 32.8 (CH₂).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Two-Step | 78–85 | 12–18 hrs | High reproducibility | Requires handling SOCl₂ |

| Microwave One-Pot | 82–88 | 30 min | Rapid, no intermediate isolation | Specialized equipment needed |

| CuI-Catalyzed | 76 | 8 hrs | Mild conditions | Lower yield |

Industrial-Scale Considerations

Scaling up production necessitates addressing:

-

Solvent Recovery: DCM and THF are recycled via distillation.

-

Catalyst Reusability: Copper catalysts can be recovered via filtration but require reactivation.

-

Safety Protocols: Propargylamine’s flammability (flash point: 33°C) mandates inert atmosphere handling.

Applications in Derivative Synthesis

The terminal alkyne enables downstream modifications:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates.

-

Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends the π-system.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes.

Biology

In biological research, this compound has been studied for its potential enzyme inhibition and protein-ligand interactions. It has shown promise in the following areas:

- Anticancer Activity : Research indicates that derivatives of naphthalene compounds can exhibit strong antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cells .

- Mechanism of Action : this compound may act as a photosensitizer, generating reactive oxygen species that can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways. Its application as a drug candidate is supported by studies demonstrating its efficacy in inhibiting specific enzymes involved in disease progression .

Case Studies

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Bromophenyl derivatives (e.g., 6b, 6c) exhibit higher yields (84–90%) compared to trifluoromethylphenyl analogs (68–78%) .

- Propargyl derivatives are synthesized via coupling reactions using propargyl bromide, similar to methods described for ethers in .

Physicochemical Properties

Lipophilicity (log k) and electronic properties significantly influence bioavailability and activity. Data from highlight:

Key Observations :

Antimycobacterial Activity

- N-(2-Methoxyphenyl)naphthalene-1-carboxamide (2a) and N-(3-Methylphenyl)naphthalene-1-carboxamide (3b) exhibit MIC values two-fold lower than rifampicin against Mycobacterium avium subsp. paratuberculosis .

- N-(4-Propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide shows MIC = 12 µM against M. tuberculosis H37Ra, with low cytotoxicity .

- Nitro-substituted derivatives (e.g., N-(2-nitrophenyl)naphthalene-1-carboxamide) demonstrate moderate activity but higher cytotoxicity .

Antimicrobial Activity

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antimycobacterial activity but may increase cytotoxicity .

- Alkoxy groups (e.g., propoxy) balance lipophilicity and activity, as seen in .

Structure-Activity Relationships (SAR)

Lipophilicity : Higher log k values correlate with improved membrane penetration but may reduce aqueous solubility .

Substituent Position : Para-substituted derivatives (e.g., 7c) generally show higher activity than ortho- or meta-substituted analogs .

Electron Effects : Electron-withdrawing groups (e.g., CF₃, Br) enhance interactions with mycobacterial targets, while electron-donating groups (e.g., OCH₃) improve solubility .

Biological Activity

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a prop-2-yn-1-yl substituent and an amide functional group. This unique structure is significant because both the naphthalene moiety and the alkyne group contribute to its biological properties.

| Compound Name | Structural Features |

|---|---|

| This compound | Contains naphthalene and propynyl substituent |

| 2-(Prop-2-yn-1-yloxy)naphthalene | Similar structure with an ether linkage |

| N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide | Exhibits selective inhibition of cancer targets |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, influencing cellular processes such as signal transduction and gene expression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study on ring-substituted naphthalene carboxamides demonstrated that certain derivatives showed two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin . The presence of the amide group is crucial for this activity, as it is characteristic of many biologically active compounds.

Anticancer Activity

This compound has been investigated for its anticancer potential. It has been suggested that similar compounds can act as selective inhibitors of anti-apoptotic proteins such as Mcl-1, which are often overexpressed in various cancers . The binding affinity and specific interactions with Mcl-1 have been characterized using biochemical assays, indicating a promising avenue for further development in cancer therapy.

Case Studies

Several studies have focused on the biological evaluation of naphthalene derivatives:

- Study on Antimycobacterial Activity : A series of naphthalene carboxanilides were synthesized and tested against Mycobacterium avium, revealing significant antimicrobial effects with minimal toxicity in human cell lines .

- Inhibition of Photosynthetic Electron Transport : The compound was also evaluated for its ability to inhibit photosynthetic electron transport in isolated spinach chloroplasts, demonstrating potential herbicidal activity .

- Antiproliferative Effects : In vitro studies have shown that related compounds exhibit strong antiproliferative activity against various cancer cell lines, with mechanisms involving apoptosis pathways mediated by caspases .

Structure–Activity Relationships (SAR)

The SAR studies reveal that modifications in the naphthalene structure or substituents can significantly impact biological activity. For example, the introduction of different functional groups can enhance or diminish antimicrobial and anticancer properties. The lipophilicity and electronic characteristics of substituents are critical factors influencing their efficacy .

Q & A

Q. What are the key synthetic methodologies for preparing N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting naphthalene-1-carboxylic acid derivatives with propargylamine or propargyl halides. For example:

- Procedure : React 1-naphthol with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds via oxyanion intermediate formation, followed by propargylation. Workup includes extraction with ethyl acetate and solvent removal under reduced pressure .

- Optimization : Ensure anhydrous conditions and controlled temperature to minimize side reactions (e.g., alkyne polymerization).

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data can be processed using SHELX programs (e.g., SHELXL for refinement). Key steps:

Q. What are the primary toxicological considerations for handling this compound?

While specific toxicological data for this compound are limited, naphthalene derivatives often show:

- Respiratory Hazards : Inhalation risks (e.g., airway irritation) based on naphthalene analogs .

- Safety Protocols : Use fume hoods, wear nitrile gloves, and avoid skin contact. Follow precautionary statements like P261 ("Avoid breathing dust") .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:

- Systematic Screening : Use standardized assays (e.g., enzyme inhibition with IC₅₀ comparisons) and validate with orthogonal methods (e.g., SPR, ITC).

- Structural Analysis : Compare crystallographic data (e.g., bond polarization in the amide group) with activity trends .

- Meta-Analysis : Apply inclusion criteria from toxicological studies (Table B-1 in ), filtering data by exposure route (oral vs. dermal) and species (human vs. rodent) .

Q. What computational methods are effective for predicting this compound interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Corrogate alkyne and naphthalene moieties with bioactivity datasets to predict ADMET properties .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

- Torsion Angle Adjustments : Modify the propargyl group’s dihedral angle to optimize steric fit in enzyme active sites.

- Electron Density Maps : Identify regions for functionalization (e.g., adding electron-withdrawing groups to the naphthalene ring) using SHELXE-generated maps .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to guide co-crystallization with target proteins .

Q. What interdisciplinary approaches are recommended for studying environmental impacts of this compound?

- Ecotoxicology : Use Daphnia magna or zebrafish models to assess aquatic toxicity (LC₅₀).

- Environmental Persistence : Perform photodegradation studies under UV light (λ = 254 nm) and analyze metabolites via LC-MS.

- Bioaccumulation : Model logP values (e.g., using ChemAxon) to predict partitioning in soil-water systems .

Methodological Tables

Q. Table 1. Key Refinement Parameters for X-ray Crystallography

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R Factor | ≤0.05 (high-resolution data) | |

| Bond Length Precision | ±0.002 Å |

Q. Table 2. Toxicological Screening Criteria

| Parameter | Inclusion Criteria | Reference |

|---|---|---|

| Species | Humans, laboratory mammals | |

| Exposure Routes | Inhalation, oral, dermal | |

| Health Outcomes | Hepatic, renal, respiratory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.